molecular formula C12H11ClN2O2 B3434089 1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(chloromethyl)-1H-imidazole CAS No. 752969-48-5

1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(chloromethyl)-1H-imidazole

Cat. No.: B3434089
CAS No.: 752969-48-5
M. Wt: 250.68 g/mol
InChI Key: ZOWFILOGULVYBW-UHFFFAOYSA-N
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Description

1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(chloromethyl)-1H-imidazole is a synthetic organic compound that features a unique structure combining a benzo[d][1,3]dioxole moiety with an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(chloromethyl)-1H-imidazole typically involves the following steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.

    Attachment of the Imidazole Ring: The benzo[d][1,3]dioxole derivative is then reacted with an imidazole precursor, often through a nucleophilic substitution reaction.

    Chloromethylation: The final step involves the chloromethylation of the imidazole ring, which can be carried out using chloromethyl methyl ether or similar reagents under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(chloromethyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides, which may reduce the imidazole ring or other functional groups.

    Substitution: The chloromethyl group is particularly reactive and can undergo nucleophilic substitution reactions with a variety of nucleophiles, such as amines, thiols, or alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alcohols under basic or neutral conditions.

Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while substitution reactions could produce a variety of substituted imidazole derivatives.

Scientific Research Applications

1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(chloromethyl)-1H-imidazole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: It may be used in the production of specialty chemicals, polymers, and other materials.

Mechanism of Action

The mechanism of action of 1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(chloromethyl)-1H-imidazole depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The molecular pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

    1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazole: Lacks the chloromethyl group, which may affect its reactivity and applications.

    5-(chloromethyl)-1H-imidazole: Does not have the benzo[d][1,3]dioxole moiety, potentially altering its chemical properties and biological activity.

    1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-methyl-1H-imidazole:

Uniqueness: The presence of both the benzo[d][1,3]dioxole and chloromethyl groups in 1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(chloromethyl)-1H-imidazole makes it unique, offering a combination of reactivity and structural features that are not found in the similar compounds listed above. This uniqueness can be leveraged in various applications, particularly in the design of new molecules with specific properties or activities.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-5-(chloromethyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c13-4-10-5-14-7-15(10)6-9-1-2-11-12(3-9)17-8-16-11/h1-3,5,7H,4,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOWFILOGULVYBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C=NC=C3CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401184958
Record name 1-(1,3-Benzodioxol-5-ylmethyl)-5-(chloromethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401184958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

752969-48-5
Record name 1-(1,3-Benzodioxol-5-ylmethyl)-5-(chloromethyl)-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=752969-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,3-Benzodioxol-5-ylmethyl)-5-(chloromethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401184958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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